![molecular formula C18H23NO2 B5704001 N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine](/img/structure/B5704001.png)
N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine, also known as 2C-B, is a psychoactive drug that belongs to the phenethylamine class. It was first synthesized in 1974 by Alexander Shulgin, a renowned American chemist and pharmacologist. 2C-B is known for its hallucinogenic and empathogenic effects, which make it a popular recreational drug. However, it has also been studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine is not fully understood, but it is believed to primarily act as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It may also interact with other receptors, such as dopamine and norepinephrine receptors, to produce its effects.
Biochemical and physiological effects:
N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine has been shown to produce a variety of biochemical and physiological effects, including altered perception, mood enhancement, and increased empathy. It may also cause changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine in a laboratory setting is its relatively low toxicity profile and minimal adverse effects compared to other psychoactive drugs. However, its legal status and limited availability may pose challenges for researchers.
Orientations Futures
There are several potential future directions for research on N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, research on analogs of N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine may lead to the development of new psychoactive drugs with improved therapeutic potential.
Méthodes De Synthèse
The synthesis of N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced with sodium borohydride to produce 2,5-dimethoxyphenyl-2-nitropropane. The final step involves the reaction of this compound with benzylamine to form N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine (N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine).
Applications De Recherche Scientifique
N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a low toxicity profile and minimal adverse effects, making it a promising candidate for further research.
Propriétés
IUPAC Name |
N-benzyl-N-[(3,5-dimethoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-4-19(13-15-8-6-5-7-9-15)14-16-10-17(20-2)12-18(11-16)21-3/h5-12H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQNOQLVXXULDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5431145 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.